molecular formula C13H12N6O4 B11030129 N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11030129
M. Wt: 316.27 g/mol
InChI Key: OZEWNVJOBXCJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that belongs to the class of imidazotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-5-nitroaniline and various imidazole derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification: Techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles to minimize waste and environmental impact is also common.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H12N6O4

Molecular Weight

316.27 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C13H12N6O4/c1-7-2-3-8(19(22)23)4-9(7)16-11(20)5-10-12(21)17-13-14-6-15-18(10)13/h2-4,6,10H,5H2,1H3,(H,16,20)(H,14,15,17,21)

InChI Key

OZEWNVJOBXCJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=NC=NN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.